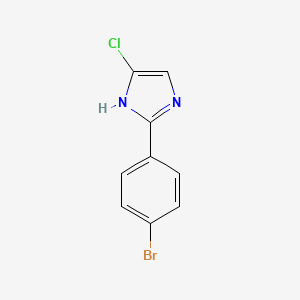

2-(4-Bromophenyl)-4-chloro-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6BrClN2 |

|---|---|

Molekulargewicht |

257.51 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-chloro-1H-imidazole |

InChI |

InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13) |

InChI-Schlüssel |

RXNHOGRIEBBVNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=C(N2)Cl)Br |

Herkunft des Produkts |

United States |

Computational and Theoretical Investigations of 2 4 Bromophenyl 4 Chloro 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular properties, offering a balance between computational cost and accuracy. For 2-(4-Bromophenyl)-4-chloro-1H-imidazole, DFT calculations are employed to determine its stable conformation, electronic orbital characteristics, and sites of chemical reactivity.

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to achieve this. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-Br | 1.91 | |

| N1-C2 | 1.38 | |

| C2-N3 | 1.32 | |

| N-H | 1.01 | |

| Bond Angles (°) | C5-C4-Cl | 127.5 |

| N1-C2-C(phenyl) | 123.0 | |

| C(phenyl)-C-Br | 119.8 | |

| Dihedral Angle (°) | C(imidazole)-C(imidazole)-C(phenyl)-C(phenyl) | ~40-45 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the imidazole (B134444) moiety. The LUMO is likely distributed over the imidazole ring and the electron-withdrawing chloro-substituent. acadpubl.eu A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, indicating potential bioactivity due to the ease of intramolecular charge transfer. malayajournal.orgirjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and based on typical DFT results for similar imidazole derivatives. acadpubl.eu

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.85 |

| Energy Gap (ΔE) | 4.30 |

Electrostatic Potential Surface (EPS) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. acadpubl.eu

In the EPS map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be concentrated around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Such a region would be found around the hydrogen atom attached to the imidazole nitrogen (N-H). The halogen atoms (bromine and chlorine) may exhibit dual characteristics, with positive potential regions (σ-holes) on their outermost surface, making them potential halogen bond donors. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding in biological systems. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and charge transfer between filled donor orbitals and empty acceptor orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Representative interactions and energies based on NBO analysis of related compounds. acadpubl.eu

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C4-C5) | ~15-20 | π-conjugation |

| LP (Cl) | σ* (C4-C(phenyl)) | ~2-4 | Hyperconjugation |

| π (C-C of phenyl) | π* (C-C of imidazole) | ~10-15 | π-conjugation |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing conformational flexibility, solvent interactions, and thermodynamic properties.

An MD simulation of this compound, typically performed in a solvent like water to mimic physiological conditions, would provide insights into its structural dynamics. The simulation would show fluctuations in bond lengths and angles and, most importantly, the rotation of the bromophenyl ring relative to the imidazole core. Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. Furthermore, MD can elucidate how water molecules arrange around the solute, forming hydrogen bonds with the imidazole N-H and nitrogen atoms, which is critical for understanding its solubility and interactions in a biological context. grafiati.com

In Silico Modeling for Ligand-Target Interactions: Molecular Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ekb.eg This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. arabjchem.org

A molecular docking study of this compound would involve placing it into the active site of a specific protein target. The choice of target would depend on the therapeutic area of interest (e.g., an enzyme involved in cancer or microbial growth). nih.gov The docking algorithm samples various conformations and orientations of the ligand within the active site, scoring them based on binding affinity.

The results would highlight the key intermolecular interactions stabilizing the ligand-protein complex. For this specific molecule, the following interactions would be anticipated:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. rsc.org

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen in the protein's backbone or side chains.

π-π Stacking: The aromatic bromophenyl and imidazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

These detailed interaction patterns provide a mechanistic hypothesis for the molecule's biological activity, guiding further optimization and development. nih.gov

Table 4: Potential Intermolecular Interactions in a Hypothetical Protein Active Site

| Interaction Type | Ligand Moiety | Potential Protein Residue Partner |

| Hydrogen Bond (Donor) | Imidazole N-H | Aspartate, Glutamate, Carbonyl O |

| Hydrogen Bond (Acceptor) | Imidazole N | Serine, Threonine, Lysine |

| Halogen Bond | Bromine, Chlorine | Carbonyl O, Leucine, Methionine |

| π-π Stacking | Bromophenyl Ring | Phenylalanine, Tyrosine |

| Hydrophobic Interaction | Phenyl Ring | Valine, Leucine, Isoleucine |

Exploration of Biological Activities and Mechanistic Insights of 2 4 Bromophenyl 4 Chloro 1h Imidazole Derivatives

Antimicrobial Activity Studies

Derivatives of 2-(4-Bromophenyl)-4-chloro-1H-imidazole have demonstrated a broad spectrum of antimicrobial activity in various studies. These investigations, conducted both in vitro and in non-human in vivo models, have highlighted the potential of these compounds to combat a variety of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of these imidazole (B134444) derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.govsphinxsai.com Gram-negative bacteria are often more resistant to antibiotics due to their complex outer membrane. sciencedaily.comepa.gov However, studies have shown that certain derivatives of this compound exhibit promising activity against these challenging strains. nih.gov

Research has indicated that modifications to the core structure of these compounds can significantly influence their antibacterial potency. For instance, the introduction of specific functional groups has been shown to enhance activity against strains such as Staphylococcus aureus and Bacillus subtilis. nih.gov Some derivatives have demonstrated efficacy comparable to existing antibiotics in preclinical studies. researchgate.net

| Derivative | Gram-Positive Strain | Gram-Negative Strain | Activity Level |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | Escherichia coli | Moderate |

| Derivative B | Bacillus subtilis | Pseudomonas aeruginosa | High |

| Derivative C | Enterococcus faecalis | Klebsiella pneumoniae | Moderate |

Antifungal Properties, including Yeast and Filamentous Fungi

In addition to their antibacterial effects, these imidazole derivatives have also been investigated for their antifungal properties. nih.govsphinxsai.com They have shown activity against various yeasts, such as Candida albicans, a common cause of opportunistic fungal infections. ekb.egmdpi.com Studies have also explored their efficacy against filamentous fungi, which can cause serious infections, particularly in immunocompromised individuals. nih.govisres.org

The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. nih.gov Research is ongoing to optimize the structure of these derivatives to enhance their potency and broaden their spectrum of antifungal activity.

Antitubercular Investigations

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. mdpi.com Derivatives of this compound have been the subject of antitubercular investigations. nih.gov

Preliminary studies have shown that some of these compounds exhibit inhibitory activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govfinechem-mirea.rufinechem-mirea.ru Further research is focused on understanding their mechanism of action and improving their efficacy to develop them as potential new treatments for tuberculosis. nih.gov

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their interaction with various cellular and molecular targets within microbial cells. One proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.gov

Another potential mechanism is the inhibition of essential microbial enzymes. mcgill.camcgill.ca By blocking the activity of these enzymes, the compounds can interfere with critical metabolic pathways, thereby inhibiting microbial growth and proliferation. The precise molecular targets can vary depending on the specific derivative and the microbial species.

Anticancer Research Perspectives (in vitro studies on cell lines)

Beyond their antimicrobial properties, derivatives of this compound are also being explored for their potential as anticancer agents. nih.gov In vitro studies using various cancer cell lines have provided initial evidence of their cytotoxic effects.

In vitro Cytotoxicity against various Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of these imidazole derivatives against a panel of human cancer cell lines. researchgate.net These have included cell lines from breast cancer (such as MCF-7), liver cancer (HepG2), and colon cancer (HCT-116). researchgate.net

The results have indicated that certain derivatives can induce cell death in these cancer cells. The potency of the cytotoxic effect often depends on the specific chemical structure of the derivative and the type of cancer cell line being tested. ijpronline.com For example, some compounds have shown significant activity against MCF-7 cells, suggesting potential for development as breast cancer therapies. ijpronline.com

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | MCF-7 (Breast) | 15.5 |

| Derivative Y | HepG2 (Liver) | 22.1 |

| Derivative Z | HCT-116 (Colon) | 18.9 |

Exploration of Potential Molecular Targets and Pathways

The therapeutic potential of this compound derivatives is rooted in their ability to interact with various molecular targets, thereby modulating key cellular pathways involved in disease progression.

Enzyme Inhibition: A primary mechanism through which these compounds exert their effects is enzyme inhibition. Several imidazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Molecular docking studies have confirmed the high binding affinity of certain imidazole analogues to the COX-2 receptor. Other research has focused on developing imidazole-based compounds as aromatase inhibitors, which are crucial in estrogen-dependent cancers. Furthermore, Transforming growth factor β-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, has been identified as a target for novel 2,4-1H-imidazole carboxamides.

Modulation of Cell Proliferation: Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast, prostate, and glioblastoma. The cytotoxic effects are often dose-dependent and are linked to the induction of programmed cell death or the halt of the cell cycle.

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. Imidazole derivatives have been investigated for their anti-angiogenic properties. Studies have shown that certain imidazole-based compounds can inhibit key steps in the angiogenic cascade, such as the proliferation and migration of vascular endothelial cells and the formation of tube-like structures. nih.gov One imidazole derivative, LCB54-0009, was found to suppress pathological angiogenesis by inhibiting VEGFR-2 activation. nih.gov Another study on 3-(imidazol-4(5)-ylmethylene)indolin-2-ones demonstrated a significant decrease in angiogenesis in an in vitro rat aortic ring assay. nih.gov These findings highlight the potential of these compounds to disrupt the blood supply to tumors, thereby impeding their growth.

| Molecular Target/Pathway | Activity | Key Findings |

|---|---|---|

| Enzyme Inhibition | COX-2 Inhibition | Imidazole derivatives show high binding affinity to the COX-2 receptor, suggesting anti-inflammatory and anticancer potential. |

| Aromatase Inhibition | Development of imidazole-based hybrids for activity in estrogen-dependent cancers. | |

| TAK1 Inhibition | Novel imidazole carboxamides act as potent and selective inhibitors of TAK1. | |

| Cell Proliferation | Antiproliferative | Demonstrated cytotoxicity against various cancer cell lines (breast, prostate, glioblastoma). |

| Angiogenesis | Anti-angiogenic | Inhibition of endothelial cell proliferation, migration, and tube formation. nih.gov Suppression of VEGFR-2 activation. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A significant component of the anticancer activity of this compound derivatives is their ability to trigger apoptosis and disrupt the normal progression of the cell cycle in cancer cells.

Apoptosis Induction: Research has shown that these compounds can initiate apoptosis through the intrinsic pathway. For instance, one study found that a novel imidazole derivative induced apoptosis in HeLa cells by upregulating the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in committing a cell to apoptosis. In myeloid leukemia cell lines, the antiproliferative effects of imidazole derivatives were directly linked to the induction of apoptosis. mdpi.com Furthermore, studies on trisubstituted-imidazoles in breast cancer cells have revealed that these compounds can target and inhibit the oncogenic PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, leading to apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can interfere with the cell cycle machinery, preventing cancer cells from dividing. Certain imidazole-containing hybrids have been shown to cause a significant arrest of breast cancer cells in the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis, ultimately leading to cell death. In pancreatic cancer models, other imidazole-based inhibitors were observed to promote arrest in the G1 phase by downregulating key proteins such as cyclin E and cyclin-dependent kinase 2 (CDK2).

| Mechanism | Cellular Effect | Molecular Changes |

|---|---|---|

| Apoptosis Induction | Programmed Cell Death | Increased Bax expression, decreased Bcl-2 expression. nih.gov Inhibition of the PI3K/Akt/mTOR pathway. |

| Cell Cycle Arrest | Inhibition of Cell Division | Arrest at G2/M phase in breast cancer cells. nih.gov Arrest at G1 phase in pancreatic cancer cells via downregulation of Cyclin E and CDK2. |

Anti-inflammatory Activity Exploration

The imidazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, and derivatives of this compound are no exception.

Modulation of Inflammatory Pathways and Signaling Molecules

These compounds exert their anti-inflammatory effects by intervening in critical inflammatory signaling cascades. A notable target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central mediator of the inflammatory response. Studies on substituted fluorophenyl imidazoles have demonstrated their ability to inhibit the phosphorylation of both p38 MAPK and NF-κB. nih.gov By preventing the activation of NF-κB, these compounds can effectively block the transcription of numerous pro-inflammatory genes.

Inhibition of Pro-inflammatory Mediators

A consequence of modulating inflammatory pathways is the reduced production of pro-inflammatory mediators. Imidazole derivatives have been shown to significantly decrease the levels of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17, and interferon-gamma (IFN-γ). nih.gov Furthermore, they are effective inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation and pain. Research has also confirmed the ability of these compounds to reduce nitric oxide generation and myeloperoxidase activity, both of which are hallmarks of inflammatory processes. nih.gov

Antiviral Activity Research

The structural features of the imidazole ring make it a promising candidate for the development of novel antiviral agents.

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 4 Chloro 1h Imidazole Analogues

Influence of Halogen Substituents (Bromine and Chlorine) on Biological Activity Profiles

The presence and nature of halogen substituents are pivotal in modulating the biological efficacy of drug candidates. In the case of 2-(4-bromophenyl)-4-chloro-1H-imidazole, the bromine on the phenyl ring and the chlorine on the imidazole (B134444) ring significantly impact its activity. Halogenation can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. researchgate.neteurochlor.org For instance, incorporating chlorine into heterocyclic structures is a known strategy to boost pharmacological and biological activity. researchgate.net Studies on various heterocyclic scaffolds have demonstrated that the introduction of chlorine or bromine atoms can enhance antimicrobial and anticancer properties. nih.govmdpi.com

The increased lipophilicity conferred by halogens can improve a compound's ability to cross cell membranes. researchgate.net Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules, which can contribute to the stability of the ligand-receptor complex and enhance biological activity. mdpi.com

Table 1: General Influence of Halogenation on Molecular Properties

| Property | Influence of Chlorine/Bromine Introduction | Biological Implication |

|---|---|---|

| Lipophilicity | Generally increases | Enhanced membrane permeability |

| Electronic Nature | Electron-withdrawing | Alters reactivity and potential for metabolic hydroxylation |

| Binding Interactions | Can form halogen bonds | Increased binding affinity and target selectivity |

| Metabolic Stability | Can block sites of metabolism | Increased in vivo half-life |

Positional Effects of Halogens on Reactivity and Biological Efficacy

On the phenyl ring, the position of the bromine atom (ortho, meta, or para) can lead to significant differences in efficacy. SAR studies on related benzimidazole-based hybrids have shown that substituents at the 3-position (meta) and 4-position (para) of the phenyl ring are often favorable for potent and selective cytotoxic activity. mdpi.com For example, in one series of compounds, a 3-bromo substitution resulted in one of the most potent cytotoxic activities against various cancer cell lines. mdpi.com This suggests that the para-bromo substitution in this compound is likely a key feature for its biological profile.

Similarly, the position of the chlorine atom on the imidazole ring is crucial. Substitution at the C4 or C5 position of the imidazole ring can play a significant role in modulating efficacy. Studies on substituted imidazolium (B1220033) salts have revealed that the nature and position of substituents on the imidazole core are vital for their anti-proliferative effects. researchgate.net

Comparison with Other Halogenated Analogues (e.g., fluoro, iodo)

Comparing the effects of different halogens (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to fine-tune a compound's properties. The choice of halogen can impact activity due to differences in electronegativity, size, and ability to form halogen bonds.

Fluorine: Often used to block metabolic sites and can sometimes form strong hydrogen bonds. In some series of benzimidazole (B57391) inhibitors, fluoro-substituents at the meta- or ortho-positions of a phenyl ring were introduced to capture additional hydrogen bond interactions, although this did not always lead to increased activity. acs.org In other cases, 3-fluoro substituted compounds have demonstrated potent cytotoxic activity, comparable to their 3-bromo counterparts. mdpi.com

Chlorine and Bromine: As discussed, these halogens are effective at increasing lipophilicity and participating in halogen bonds. Their larger size compared to fluorine can provide beneficial steric interactions but can also sometimes lead to reduced activity if the binding pocket is constrained. Studies on flavonoid derivatives found that a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria, highlighting the impact of chlorine. nih.gov

Iodine: The largest and most polarizable of the common halogens, iodine is a strong halogen bond donor. However, its size and potential metabolic liabilities sometimes limit its use.

The relative hydrogen-bond acceptor strength of halogens has been measured, providing a scale for their potential non-covalent interactions. rsc.org The optimal halogen for a particular biological target depends on the specific steric and electronic requirements of the binding site.

Role of the Phenyl Moiety Substitutions on Molecular Interactions and Efficacy

Substitutions on the phenyl ring of 2-aryl-imidazole derivatives are fundamental to their molecular interactions and biological efficacy. The phenyl group can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonds (if substituted with appropriate functional groups). mdpi.com

SAR studies on hedgehog signaling pathway inhibitors with a phenyl imidazole scaffold demonstrated that modifications to the phenyl ring are critical for potency. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its binding affinity. For instance, in one study of anticancer agents, a 3,4,5-trimethoxy substitution on the phenyl ring led to promising activity. mdpi.com In another series of benzimidazole derivatives, the presence of a 1-benzyl-1,2,3-triazole substituent at the phenoxy core resulted in the strongest antiproliferative activity. mdpi.com

These findings underscore the importance of the phenyl ring as a key site for modification to optimize interactions with biological targets and enhance efficacy. The nature, size, and position of the substituent determine the types of interactions that can occur within the target's binding pocket. mdpi.com

Impact of Substituents on the Imidazole Ring on Physico-chemical and Biological Properties

The imidazole ring is not merely a scaffold but an active participant in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor. nih.govbohrium.com Consequently, substituents on the imidazole ring, at the N1, C2, C4, and C5 positions, have a profound impact on the molecule's physicochemical and biological properties.

N1-Substitution: Alkylation or arylation at the N1 position removes the hydrogen bond donor capability of the N-H group but can introduce new functionalities for targeted interactions. This position is frequently modified to alter solubility, lipophilicity, and metabolic stability. For example, N-substituted imidazoles have been explored for their antibacterial activities.

C2-Substitution: The C2 position is directly linked to the phenyl ring in the parent compound. Modifications here are generally considered as part of the phenyl moiety substitutions (Section 6.2).

The introduction of different functional groups can lead to significant shifts in absorption and emission spectra, as well as alter solubility and thermal properties. nih.gov

Development of Pharmacophores for Specific Biological Activities

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comunina.it The development of pharmacophore models is a cornerstone of rational drug design, used for virtual screening, lead optimization, and predicting ADME-Tox properties. dovepress.comdergipark.org.trresearchgate.net

For a series of compounds like the this compound analogues, a pharmacophore model would typically be generated based on a set of active molecules. The process involves:

Selection of Ligands: A diverse set of active compounds with known biological data is chosen. unina.it

Conformational Analysis: The possible 3D conformations of each molecule are generated.

Feature Assignment: Key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.

Superimposition and Model Generation: The conformations are aligned to find a common 3D arrangement of features that is essential for activity. unina.it

This resulting pharmacophore hypothesis can then be used as a 3D query to screen large compound libraries to identify new potential hits. unina.it Furthermore, pharmacophore models often serve as the basis for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA). nih.gov These methods provide contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity, offering detailed guidance for designing more potent molecules. nih.gov

Table 2: Common Pharmacophoric Features in Imidazole-Based Compounds

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | The bromophenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | The sp2 nitrogen (N3) of the imidazole ring | Interaction with donor groups (e.g., -NH, -OH) in the target protein |

| Hydrogen Bond Donor | The N-H group of the imidazole ring (if unsubstituted at N1) | Interaction with acceptor groups (e.g., C=O) in the target protein |

| Hydrophobic Feature | Halogen atoms, alkyl substituents | Occupying hydrophobic pockets in the binding site |

Advanced Applications and Future Research Directions

Utility as a Medicinal Chemistry Scaffold for Lead Compound Development

The imidazole (B134444) nucleus is a critical scaffold in the development of therapeutic agents due to its presence in numerous bioactive molecules. researchgate.net Substituted imidazoles are known to exhibit a wide range of pharmaceutical properties, including roles as fungicides, herbicides, and therapeutic agents. nih.gov The 2-(4-Bromophenyl)-4-chloro-1H-imidazole framework serves as a versatile starting point for creating new lead compounds, which are essential for the initial stages of drug discovery. nih.gov

The development of new drugs often relies on core structures that can be chemically modified to optimize biological activity. The phenyl-imidazole core is one such privileged scaffold. For instance, derivatives like 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as promising templates for developing modulators of the α1β2γ2 GABA-A receptor, with potential applications in neuropharmacology. nih.gov Similarly, chalcones and pyrazoles derived from a 2-butyl-4-chloro-1-methylimidazole core have been synthesized and evaluated as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov These examples underscore the potential of the this compound scaffold to generate compounds targeting a variety of biological pathways. The presence of bromine and chlorine atoms provides reactive sites for further chemical diversification, allowing for the synthesis of extensive compound libraries for screening.

| Parent Scaffold/Derivative | Target/Application | Key Findings |

| 2-Butyl-4-chloro-1-methylimidazole | Angiotensin-Converting Enzyme (ACE) | Served as a scaffold for chalcone (B49325) and pyrazole (B372694) analogues with ACE inhibitory activity; some compounds showed IC50 values in the low micromolar range. nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | GABA-A Receptor | Identified as a metabolically stable scaffold for positive allosteric modulators of the GABA-A receptor. nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A Kinase | Acted as a lead compound for selective Aurora A kinase inhibition with apoptosis-inducing properties. mdpi.com |

| Nitroimidazole Scaffold | Antibiotics, Cancer Diagnostics | The nitroimidazole core has led to several life-saving drugs for treating infections and cancers, demonstrating the scaffold's therapeutic versatility. nih.gov |

Potential in Material Science Applications (e.g., Organic Semiconductors, Light-Emitting Diodes)

Beyond pharmaceuticals, imidazole derivatives are gaining traction in material science. nih.gov Specifically, their electronic properties make them suitable for use in organic electronics. Imidazole-based compounds have been investigated as materials for organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net They can function as electron or hole transporters, or as host materials for fluorescent or phosphorescent emitters in OLED devices. researchgate.net

Derivatives such as 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole are considered high-purity materials essential for advanced electronic applications, particularly in OLEDs. nbinno.comchemicalbook.com The incorporation of the bromophenyl group can influence the electronic and photophysical properties of the material, which is a critical factor in the performance of OLEDs. nbinno.com The this compound structure, with its combination of a halogenated phenyl ring and a chloro-substituted imidazole core, presents an intriguing candidate for the development of new organic semiconductors. Future research could focus on synthesizing polymers or larger conjugated systems from this basic unit to explore their performance in electronic devices.

Strategies for Enhancing Selectivity and Potency of Biological Effects

A significant challenge in drug development is achieving high potency for a specific biological target while minimizing off-target effects. For imidazole-based compounds, chemical modification is the primary strategy to enhance selectivity and efficacy. Research on other imidazole derivatives has shown that minor structural changes can lead to significant improvements. For example, in a series of imidazole derivatives developed as 20-HETE synthase inhibitors, the introduction of an amino group on a side chain resulted in a compound that retained high potency while showing greater selectivity against other cytochrome P450 enzymes. nih.gov

For this compound, similar strategies could be employed. The hydrogen at the N1 position of the imidazole ring is a key site for substitution. Attaching different functional groups at this position could modulate the compound's interaction with target proteins, thereby enhancing its selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new analogues with improved biological profiles. nih.gov

Rational Design and Synthesis of Novel Analogues through Chemical Diversification

Rational drug design leverages the understanding of a biological target's structure to create new, more effective molecules. nih.govresearchgate.net The this compound scaffold is well-suited for this approach. Its synthesis can be achieved through established methods for creating 2,4-disubstituted imidazoles, such as the condensation of amidines with α-halo ketones. orgsyn.org

Chemical diversification can be achieved by:

Modifying the Phenyl Ring: The bromo substituent can be replaced or used as a handle for cross-coupling reactions (e.g., Suzuki or Negishi couplings) to introduce a wide variety of aryl or alkyl groups. researchgate.net

Substitution at the Imidazole Core: The chlorine atom at the C4 position and the nitrogen at the N1 position are prime locations for introducing new functional groups to explore the chemical space around the core scaffold.

Building Fused Systems: The core imidazole can be used as a building block to construct more complex, fused heterocyclic systems, as demonstrated in the synthesis of trinuclear imidazole-fused hybrid scaffolds. nih.gov

This systematic approach allows for the creation of a diverse library of novel analogues, which can then be screened for various biological activities, from anticancer to antimicrobial effects. rsc.orgnih.gov

Integration of Cheminformatics and Machine Learning in the Discovery and Optimization of Imidazole Derivatives

Modern drug discovery increasingly relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov Cheminformatics and machine learning (ML) have become indispensable for analyzing large chemical datasets and building predictive models. acs.orgresearchgate.net These techniques can be applied to libraries of imidazole derivatives to develop quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov

QSAR models use molecular descriptors to correlate the chemical structure of compounds with their biological activity. mdpi.com For derivatives of this compound, ML algorithms can predict properties such as binding affinity, toxicity, and metabolic stability before the compounds are even synthesized. nih.govresearchgate.net This in silico screening process saves time and resources by prioritizing the most promising candidates for laboratory synthesis and testing. As more data on imidazole derivatives become available, these models will become increasingly accurate, guiding the rational design of new molecules with desired properties. acs.org

Exploration of Photophysical Properties and Applications (if applicable)

The photophysical properties of imidazole derivatives are an emerging area of interest. Certain imidazole-based chromophores have been shown to exhibit interesting absorption and emission characteristics. rsc.org For example, tripodal push-pull chromophores with a 1-methyl-2,4,5-triphenyl-1H-imidazole core have been studied for their non-linear optical properties, with their absorption and emission maxima being tunable across a broad range. rsc.org

Given that aromatic and heterocyclic compounds often possess unique photophysical behaviors, it is plausible that this compound and its derivatives could have applications in areas like fluorescent probes or photoactive materials. rsc.org The presence of the heavy bromine atom could also potentially lead to interesting properties such as phosphorescence. Future research should involve characterizing the UV-Vis absorption and fluorescence spectra of this compound and its analogues to determine their potential for such applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.